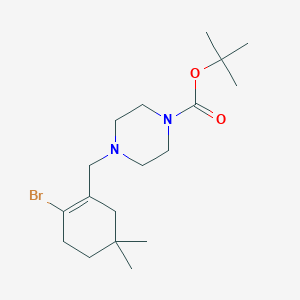
Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate” is a chemical compound that finds utility in various fields like pharmaceuticals, organic synthesis, and material science. It contains total 55 bond(s); 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds. The compound also contains a cyclohexene ring, which is a six-membered ring with one double bond . The presence of bromine indicates that this compound could potentially be used in a variety of chemical reactions as a starting material.Applications De Recherche Scientifique
Conformational Analysis in Drug Design
The compound’s cyclohexane core is relevant for conformational analysis, which is crucial in drug design. The stability of different conformers affects the biological activity of a drug. For instance, the equatorial conformation is often more stable due to minimized steric strain . This compound could serve as a model to study the effects of substituents on cyclohexane’s conformational preferences, which is vital for designing drugs with optimal efficacy.
Propriétés
IUPAC Name |
tert-butyl 4-[(2-bromo-5,5-dimethylcyclohexen-1-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)13-14-12-18(4,5)7-6-15(14)19/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZUSLYTHVTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

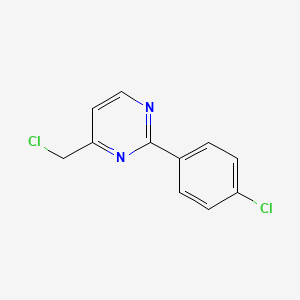

![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)


![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

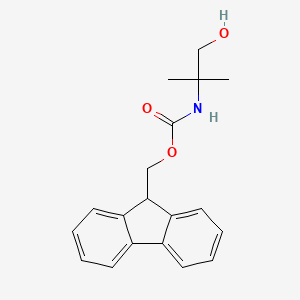
![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

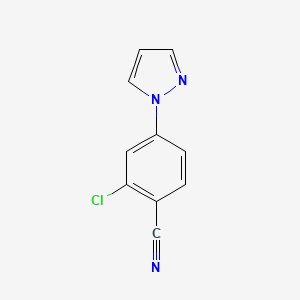
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
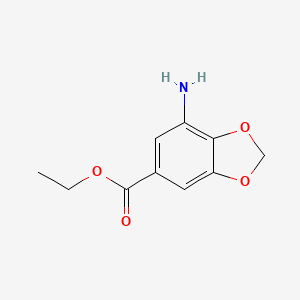
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)